Proxan-sodium
Description
Contextualization of Proxan-sodium within Dithiocarbamate (B8719985) Chemistry
Dithiocarbamates are a class of organosulfur compounds characterized by the functional group R2NCS2−. The chemistry of dithiocarbamates dates back to the early 20th century, with their first commercial application as fungicides emerging during World War II. nih.gov this compound, as a xanthate, is specifically an O-alkyl dithiocarbonate. The synthesis of dithiocarbamates can be achieved through various methods, with a common approach being the reaction of a primary or secondary amine with carbon disulfide in a basic medium. nih.gov
The versatility of dithiocarbamates has led to their use in a wide array of applications beyond mineral processing, including agriculture as pesticides and herbicides, in the rubber industry as vulcanization accelerators, and in materials science. nih.govmdpi.comresearchgate.net Their ability to chelate with metals is a key property that underpins many of these applications. researchgate.net
Evolution of Academic Inquiry into this compound
The academic and industrial interest in this compound is intrinsically linked to the development of froth flotation technology in the early 20th century. While the first xanthate was synthesized in 1822 by Zeise at the University of Copenhagen, its potential as a flotation reagent was not realized until 1922 by C. H. Keller. 911metallurgist.com This discovery led to a surge in research and the patenting of xanthates for mineral processing in 1925. 911metallurgist.com
Following the initial success of potassium ethyl xanthate, research expanded to include other alkyl xanthates, leading to the development and commercialization of sodium isopropyl xanthate (this compound) among others. 911metallurgist.com Early academic inquiry focused on understanding the mechanism of action of xanthates in selectively rendering sulfide (B99878) mineral surfaces hydrophobic, allowing them to attach to air bubbles and be separated from gangue minerals. 911metallurgist.com
Throughout the mid to late 20th century, research delved deeper into the surface chemistry of mineral-xanthate interactions, employing techniques such as electrochemistry to study the adsorption processes. researchgate.net The development of more sophisticated analytical methods has allowed for a more detailed understanding of the formation of metal xanthate complexes on mineral surfaces. researchgate.netbibliotekanauki.pl
Current Research Landscape and Future Trajectories for this compound
The current research landscape for this compound is characterized by two main trends: the optimization of its use in mineral flotation and the investigation of its environmental impact and potential alternatives. Recent studies continue to explore ways to enhance the efficiency and selectivity of this compound in flotation, often in combination with other reagents. researcher.lifemdpi.com For instance, research has investigated the synergistic effects of using this compound with co-collectors to improve the recovery of valuable minerals from complex ores. researcher.life
Significant research efforts are also directed towards understanding and mitigating the environmental effects of this compound. Studies have focused on its degradation in aqueous environments and the development of treatment technologies for residual xanthate in mineral processing wastewater. mdpi.comresearchgate.net This has spurred research into more environmentally friendly and biodegradable flotation reagents that could serve as alternatives to traditional xanthates. mdpi.com
Beyond its established role in mineral processing, the unique chemical properties of this compound and other dithiocarbamates have opened up new avenues of research. These include their use as precursors in the synthesis of metal sulfide nanoparticles and in polymer chemistry. nih.govscranton.edu The ability of dithiocarbamates to act as ligands for metal ions is being explored in the development of new materials with specific catalytic or electronic properties. researchgate.net Future research is likely to continue in these areas, with a focus on developing sustainable and innovative applications for this versatile class of compounds.
Table 2: Key Research Areas for this compound
Structure
3D Structure of Parent
Properties
CAS No. |
140-93-2 |
|---|---|
Molecular Formula |
C4H8NaOS2 |
Molecular Weight |
159.2 g/mol |
IUPAC Name |
sodium;propan-2-yloxymethanedithioate |
InChI |
InChI=1S/C4H8OS2.Na/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7); |
InChI Key |
KBKAUGFMRGQXTO-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=S)[S-].[Na+] |
Isomeric SMILES |
CC(C)OC(=S)[S-].[Na+] |
Canonical SMILES |
CC(C)OC(=S)S.[Na] |
Appearance |
Solid powder |
Color/Form |
LIGHT-YELLOW CRYSTALS WHITE TO YELLOWISH POWDER OR LUMPS |
Other CAS No. |
140-93-2 |
physical_description |
Dry Powder |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
108-25-8 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Proxan-sodium; NSC 35596; NSC-35596; NSC35596; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Proxan Sodium
Established Synthetic Pathways for Proxan-sodium
The primary and most established synthetic pathway for this compound involves a reaction known as xanthation. This process typically entails the treatment of an alcohol, specifically isopropyl alcohol, with carbon disulfide (CS₂) and an alkali, such as sodium hydroxide (B78521) (NaOH). jamgroupco.comcamachem.comresearchgate.net
Historically, the "kneading method" has been a common approach. In this method, isopropyl alcohol and carbon disulfide are directly introduced into a kneader, followed by the gradual addition of powdered caustic alkali at temperatures ranging from 25°C to 35°C. While straightforward and cost-effective, this method can suffer from inefficiencies in heat and mass transfer, leading to localized high reaction temperatures and non-uniform mixing. These drawbacks often result in higher impurity levels, a more pungent odor, and lower purity and yield of the final xanthate product. For instance, commercial production using kneading machines has been reported to yield SIPX with 84% to 91% purity. jamgroupco.comgoogle.com
Alternatively, the "solvent method" offers improved control over the reaction. In this approach, a solvent is utilized to facilitate the dispersion of the alkali and to effectively manage the exothermic reaction by dissipating heat. Solvents such as toluene, isopropyl ether, or tetrahydrofuran (B95107) have been employed. google.comgoogle.com This method generally leads to a higher conversion rate of the alcohol and improved product purity. For example, using a mixed solvent of isopropyl ether and toluene, a yield of 73% of sodium isopropyl xanthate was obtained, with the temperature kept below 30°C. Another example demonstrated a 90% yield of 98% pure sodium isopropyl xanthate when sodium hydroxide (25% water) was added to isopropyl alcohol at 100°C, followed by cooling and dropwise addition of carbon disulfide, maintaining the temperature below 30°C. google.com
Novel Approaches in Xanthate Ligand Synthesis
Recent advancements in xanthate ligand synthesis have focused on enhancing efficiency, purity, and yield, while also addressing environmental concerns associated with traditional methods. A notable development involves using carbon disulfide not only as a reactant but also as the solvent. This "self-solvent" approach has demonstrated superior outcomes compared to other solvents like dichloromethane, petroleum ether, acetone, and water, yielding products with higher purity and yield. jamgroupco.comresearchgate.net
This innovative method also allows for the direct use of commercial grainy or sheet caustic soda as the raw material, eliminating the need for prior pulverization, which is often required in traditional kneading processes. This simplification contributes to improved process efficiency and reduced handling complexities. researchgate.net
The incorporation of phase transfer catalysts (PTCs) represents another significant advancement in xanthate synthesis. These catalysts facilitate the transfer of reactants between immiscible phases, thereby improving interfacial interactions and reaction kinetics. Studies have shown that PTCs such as cetyltrimethylammonium chloride (CTAC), cetyltrimethylammonium bromide (CTAB), tetrabutylammonium (B224687) bromide (TBAB), and tetrabutylammonium chloride (TBAC) can significantly increase the content and yield of sodium xanthates while concurrently reducing the free alkali content in the product. Among these, TBAC has been identified as having the most substantial positive impact on product quality. researchgate.netmdpi.com
For instance, in the synthesis of sodium isobutyl xanthate (an analogue of this compound), the optimization of process parameters with TBAC led to improved yields and purity. The optimal conditions identified included a reaction temperature of 35°C, a solvent volume of 3.5 V_alcohol (relative to alcohol volume), an agitation speed of 180 rpm, and a material ratio of alcohol:NaOH:CS₂ at 1:1:1.10. Under these conditions, product yields reached up to 86.66% with purity around 82.56%. mdpi.com
The influence of various phase transfer catalysts on sodium isobutyl xanthate synthesis is summarized in the table below:
Table 1: Influence of Phase Transfer Catalysts on Sodium Isobutyl Xanthate Synthesis (Illustrative Data) mdpi.com
| Catalyst Type | Xanthate Content (%) | Xanthate Yield (%) | Free Alkali Content (%) |
| None | Low | Low | High |
| CTAC | Increased | Increased | Reduced |
| CTAB | Increased | Increased | Reduced |
| TBAB | Increased | Increased | Reduced |
| TBAC | Highest | Highest | Lowest |
Preparation and Characterization of this compound Metal Complexes
Xanthates are well-known sulfur- and oxygen-containing ligands that exhibit a strong propensity to form a diverse range of coordination complexes with both transition and main group metals. researcher.lifedergipark.org.trresearchgate.net The ability of the xanthate functional group (–OCS₂⁻) to interact with metal ions makes these complexes valuable in various applications, particularly in mineral processing as flotation agents. jamgroupco.comriverlandtrading.comkoyauniversity.org
The general synthetic methodology for preparing metal xanthate complexes involves the direct reaction of a metal chloride salt with an alkali metal salt of the corresponding thioacid (the xanthate ligand). This reaction is typically exothermic and is often carried out under controlled conditions, such as stirring at room temperature under an inert atmosphere. koyauniversity.org
Characterization of these metal xanthate complexes employs a suite of analytical techniques to confirm their formation, purity, and structural properties. Common methods include:
Elemental Analysis: To determine the precise elemental composition. koyauniversity.orgaip.org
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: Provides information about the vibrational modes of the functional groups, confirming the presence of the xanthate ligand and its coordination to the metal. dergipark.org.trkoyauniversity.orgaip.orgcsir.co.za
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to study electronic transitions, which can provide insights into the electronic structure and geometry of the complexes. researcher.lifedergipark.org.trkoyauniversity.orgaip.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Essential for elucidating the organic ligand structure and its environment within the complex. researcher.lifedergipark.org.trkoyauniversity.orgaip.orgrsc.org
Magnetic Susceptibility Measurements: Used to determine the magnetic properties of the complexes, which can indicate the oxidation state and coordination geometry of the metal center. dergipark.org.trkoyauniversity.orgaip.org
Molar Electrical Conductivity Measurements: To assess the electrolytic nature of the complexes in solution. researcher.lifedergipark.org.trkoyauniversity.org
Melting Point Determination: A basic physical property used for identification and purity assessment. dergipark.org.trkoyauniversity.org
Atomic Absorption Spectrometry: For precise determination of metal content within the complex. dergipark.org.tr
Synthesis and Structural Elucidation of Transition Metal Xanthates
Transition metal xanthates are extensively studied due to their diverse coordination modes and applications. These complexes are typically formed by reacting a transition metal salt with the appropriate xanthate ligand. Common transition metal ions that form complexes with xanthates include Ni(II), Cu(II), Zn(II), Mn(II), Fe(II), Co(II), and Cd(II). researcher.lifedergipark.org.trresearchgate.netkoyauniversity.orgaip.orgnih.govscispace.com
The most common general formula for these complexes is [M(Xant)₂], where M represents the metal ion and Xant is the xanthate ligand. These complexes often exhibit a tetrahedral geometry. researcher.lifedergipark.org.traip.orgscispace.com Furthermore, these primary complexes can form adducts with various Lewis bidentate or monodentate bases, such as 1,10-phenanthroline, 8-hydroxyquinoline, 2,2-bipyridine, pyridine, piperidine, quinoline, and ethylenediamine. The formation of these adducts, often with the general formula [M(Xant)₂·nL] (where L is the Lewis base and n is the number of ligand molecules), typically leads to a change in coordination geometry, often resulting in an octahedral arrangement around the metal center. researcher.lifedergipark.org.traip.orgscispace.com
Structural elucidation, particularly through single-crystal X-ray diffraction, is crucial for understanding the precise molecular geometry, bond distances, and bonding modes (e.g., monodentate, bidentate) of the xanthate ligands to the metal center. For instance, studies on manganese(II) xanthate complexes with tetramethylethylenediamine (TMEDA) have revealed detailed structural information. nih.gov Density Functional Theory (DFT) calculations are also widely employed to complement experimental findings, providing insights into optimized molecular geometries, electronic properties (such as HOMO and LUMO orbitals), and thermodynamic parameters. aip.orgsemanticscholar.org
Table 2: Typical Geometries of Metal Xanthate Complexes researcher.lifedergipark.org.traip.orgscispace.com
| Complex Type | General Formula | Typical Geometry |
| Simple Xanthate | [M(Xant)₂] | Tetrahedral |
| Adduct with N-Base | [M(Xant)₂·nL] | Octahedral |
Investigation of Iron(II) Complexes of this compound Analogues
Iron(II) complexes incorporating xanthate ligands, or their analogues, have been a subject of specific research due to iron's prevalence and its role in various chemical and biological systems. These complexes are synthesized and characterized using methods similar to those for other transition metal xanthates. researchgate.netkoyauniversity.orgaip.orgscispace.com
Studies have explored the synthesis of iron(II) complexes with various xanthate derivatives. For example, iron(II) complexes with diphenylmethyl xanthate ligands, [Fe(L)₂], have been synthesized at room temperature under inert conditions and characterized, revealing the formation of four-coordinate complexes. koyauniversity.org Similarly, crotyl xanthate ligands have been used to prepare iron(II) complexes, [Fe(Crotxant)₂], which also exhibit tetrahedral geometry, while their adducts with nitrogen bases adopt an octahedral geometry. scispace.com
Research has also extended to iron(II) carbonyl complexes containing xanthate ligands, exploring their synthesis and properties. nih.govosti.gov Furthermore, investigations have been conducted on the preparation of diiron(I) dithiolato carbonyl complexes from thiols and iron carbonyls, providing insights into the reactivity of iron with sulfur-containing ligands. nih.gov The effect of increasing the volatility of alkyl groups, such as isopropyl, in analogous iron complexes (e.g., [Fe{(EPR₂)₂N}₂]) has also been a focus of studies, aiming to understand how structural modifications influence the complex's properties. core.ac.uk
Methodological Advancements in Reaction Kinetics and Yield Optimization
Methodological advancements in the synthesis of this compound and related xanthates have significantly focused on understanding reaction kinetics and optimizing yields to improve industrial production efficiency and product quality. The optimization process typically involves a systematic study of various process parameters. jamgroupco.comresearchgate.netmdpi.com
Reaction Kinetics: The kinetics of xanthation reactions are crucial for controlling the synthesis process. Research indicates that the rate of the xanthation reaction can be primarily controlled by the rate of diffusion through the product layer, particularly in heterogeneous systems. Studies have determined the apparent activation energy for xanthate synthesis, for example, for sodium isobutyl xanthate, it was calculated to be 15 kJ·mol⁻¹. This low activation energy suggests that the reaction is relatively fast once mass transfer limitations are overcome. researchgate.net
Yield Optimization: Significant improvements in yield and purity have been achieved through the optimization of various process parameters:
Solvent Selection and Dosage: The choice of solvent plays a critical role. Using carbon disulfide as both a reactant and a self-solvent has been shown to result in excellent yields (>95%) and high purity (>90%), surpassing traditional kneading methods that yield around 91% yield and 84% purity. researchgate.net The optimal solvent volume, such as 3.5 V_alcohol (volume relative to alcohol), has been determined to maximize product quality. mdpi.com
Temperature Control: Reaction temperature is a key factor influencing both reaction rate and the formation of by-products. Maintaining optimal temperatures (e.g., 35°C for sodium isobutyl xanthate synthesis with TBAC) is essential to achieve high yields and purity. mdpi.com Exceeding optimal temperatures can lead to side reactions and a decrease in product purity. mdpi.com
Caustic Alkali Particle Size: The use of commercial grainy/sheet caustic soda without further pulverization, facilitated by the solvent method, simplifies the process and contributes to high-purity xanthate synthesis. researchgate.net
Agitation Speed: Proper agitation ensures efficient mixing and mass transfer, which is vital for maximizing conversion. Optimized agitation speeds (e.g., 180 rpm) have been identified to enhance reaction efficiency. mdpi.com
Material Ratio: Stoichiometric or slightly altered ratios of reactants (alcohol, alkali, carbon disulfide) are critical. For instance, an optimal material ratio of n[(CH₃)₂CHCH₂OH]:n(NaOH):n(CS₂) = 1:1:1.10 has been reported for high yield and purity in sodium isobutyl xanthate synthesis. mdpi.com
Phase Transfer Catalysts (PTCs): As discussed in Section 2.2, PTCs like TBAC are instrumental in improving yields and purity by overcoming interfacial barriers in heterogeneous reaction systems. mdpi.com
The order of influence of various factors on product purity and yield has been analyzed, with reaction temperature typically having the most significant impact, followed by solvent volume, agitation speed, and material ratio. mdpi.com
Table 3: Optimized Process Parameters for Xanthate Synthesis (Illustrative Example for Sodium Isobutyl Xanthate) mdpi.com
| Parameter | Optimal Value (Example) | Impact on Yield/Purity |
| Phase Transfer Catalyst | TBAC (3.0% m_alcohol) | Significant increase |
| Reaction Temperature | 35 °C | Most significant |
| Solvent Volume | 3.5 V_alcohol | High impact |
| Agitation Speed | 180 rpm | Moderate impact |
| Material Ratio (Alc:NaOH:CS₂) | 1:1:1.10 | Moderate impact |
| Reaction Time | 4 h | Optimizes conversion |
The systematic optimization of these parameters has led to more efficient and environmentally friendly production processes for this compound and other alkyl xanthates. researchgate.netmdpi.com
Mechanistic Insights into Proxan Sodium S Biological and Toxicological Actions
Elucidation of Cellular and Subcellular Interaction Pathways
The biological effects of Proxan-sodium are rooted in its interactions at the cellular and subcellular levels, leading to disruptions in normal physiological processes. As a member of the dithiocarbamate (B8719985) class of compounds, its mechanisms of action can be inferred from the broader understanding of this chemical group.
This compound, like other dithiocarbamates, has been shown to induce apoptosis, or programmed cell death, in various cell types. This process is a key event in its toxicological manifestation. The induction of apoptosis by dithiocarbamates is a complex process that involves the disruption of cellular integrity and the activation of specific signaling cascades.
One of the primary mechanisms involves the compound's ability to interact with cellular copper ions. The resulting this compound-copper complex is believed to be a key player in initiating the apoptotic cascade. This complex can trigger the death receptor signaling pathway, leading to a cascade of events that culminate in cell death.
A critical step in this process is the release of cytochrome c from the mitochondria into the cytoplasm. This event is a point of no return for the cell, as it initiates the formation of the apoptosome, a protein complex that activates the caspase cascade. The activation of effector caspases, such as caspase-3, is the final execution step of apoptosis, leading to the cleavage of cellular proteins and the dismantling of the cell.
Table 1: this compound and Apoptosis Induction
Cellular Event Description Key Molecules Involved Apoptosis Induction Programmed cell death initiated by this compound. This compound-copper complex Death Receptor Signaling Activation of extrinsic apoptotic pathway. Caspase-8 Mitochondrial Disruption Release of pro-apoptotic factors from mitochondria. Cytochrome c Caspase Activation Activation of executioner caspases leading to cell death. Caspase-9, Caspase-3
The exposure of cells to this compound can lead to significant alterations in cellular signaling pathways and subsequent changes in gene expression. These changes are often a direct consequence of the cellular stress induced by the compound. While specific gene expression profiling data for this compound is limited, the effects of related dithiocarbamates provide insights into the potential molecular targets.
Dithiocarbamates are known to modulate the activity of various transcription factors, which are key regulators of gene expression. For instance, they can influence the NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival. Depending on the cellular context, dithiocarbamates can either inhibit or activate NF-κB, leading to a wide range of downstream effects on gene expression.
Furthermore, exposure to dithiocarbamates can trigger the expression of genes involved in cellular defense mechanisms, such as heat shock proteins and antioxidant enzymes. This is a cellular response to the stress induced by the compound and an attempt to mitigate its toxic effects. Conversely, genes involved in cell cycle progression and proliferation may be downregulated, contributing to the observed cytotoxic effects.
Table 2: Potential Gene Expression Changes Induced by this compound
Gene Category Potential Effect of this compound Associated Cellular Process Stress Response Genes Upregulation Cellular defense and survival Pro-inflammatory Genes Modulation (up or down) Inflammatory response Cell Cycle Regulators Downregulation Inhibition of cell proliferation Apoptosis-related Genes Upregulation of pro-apoptotic genes Induction of programmed cell death
Oxidative stress is a key mechanism underlying the biological and toxicological effects of this compound. It arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. Dithiocarbamates, including this compound, can have a dual role in this process, acting as both pro-oxidants and antioxidants depending on the specific conditions.
The pro-oxidant activity of dithiocarbamates is often linked to their interaction with metal ions, such as copper. The this compound-copper complex can participate in redox cycling reactions, leading to the generation of ROS, including superoxide (B77818) radicals and hydrogen peroxide. This increase in ROS can cause damage to cellular components such as lipids, proteins, and DNA, contributing to cellular dysfunction and apoptosis.
Table 3: Oxidative Stress Markers Potentially Affected by this compound
Marker Biological Significance Potential Effect of this compound Reactive Oxygen Species (ROS) Key signaling molecules and mediators of cellular damage. Increased production Lipid Peroxidation Products (e.g., Malondialdehyde) Indicators of oxidative damage to lipids. Increased levels Oxidized Proteins Markers of oxidative damage to proteins. Increased levels Glutathione (GSH) Levels A major intracellular antioxidant. Depletion
Enzymatic Modulation and Metabolic Interference
This compound can exert its biological effects through direct interaction with enzymes, leading to their inhibition or, in some cases, activation. This enzymatic modulation can disrupt critical metabolic pathways, contributing to the compound's toxicity.
Dithiocarbamates are known to be potent inhibitors of a variety of enzymes, particularly those that contain metal ions in their active sites. The sulfur atoms in the dithiocarbamate moiety can chelate these metal ions, leading to the inactivation of the enzyme.
One class of enzymes that are particularly susceptible to inhibition by dithiocarbamates are the carbonic anhydrases. These zinc-containing enzymes are involved in a wide range of physiological processes, and their inhibition can have significant consequences. Studies on various alkyl xanthates, including propyl xanthate, have demonstrated their ability to inhibit mushroom tyrosinase, a copper-containing enzyme. The inhibition kinetics can vary depending on the specific xanthate and the enzyme, exhibiting competitive, noncompetitive, or mixed-type inhibition.
The table below presents data on the inhibition of mushroom tyrosinase by various sodium alkyl xanthates, illustrating the potential for this compound to interact with and inhibit enzymatic activity.
Table 4: Inhibition of Mushroom Tyrosinase by Sodium Alkyl Xanthates
Inhibitor Inhibition Type Inhibition Constant (Ki) Sodium Ethyl Xanthate Mixed - Sodium Propyl Xanthate Mixed - Sodium Butyl Xanthate Competitive - Sodium Hexyl Xanthate Uncompetitive -
Note: Specific Ki values were not available in the searched literature, but the type of inhibition indicates a direct interaction with the enzyme.
Given that this compound is a sulfur-containing compound, it has the potential to interfere with cellular sulfur metabolism. Sulfur is an essential element involved in a multitude of cellular processes, including the synthesis of amino acids (cysteine and methionine), the maintenance of redox balance through glutathione, and the function of numerous enzymes and cofactors.
The introduction of an exogenous sulfur-containing compound like this compound could potentially disrupt the delicate balance of sulfur metabolism. For instance, it could compete with endogenous sulfur compounds for enzymatic binding sites or interfere with the transport and assimilation of sulfur.
One of the key pathways in sulfur metabolism is the transsulfuration pathway, which is responsible for the interconversion of methionine and cysteine. Enzymes in this pathway, such as cystathionine (B15957) β-synthase and cystathionine γ-lyase, could be potential targets for this compound. Perturbations in this pathway can have far-reaching consequences, affecting protein synthesis, redox homeostasis, and the production of important metabolites. However, specific research detailing the direct effects of this compound on sulfur metabolism enzymes is currently limited.
Antimicrobial Mode of Action Investigations
This compound and other xanthates have been observed to inhibit the growth and metabolic activities of various microorganisms. Studies have shown that sodium isopropyl xanthate (SIPX) can have a significant inhibitory effect on soil microbial richness and activity, with a clear dose-dependent relationship. researchgate.netscirp.org The antimicrobial properties of xanthates are a subject of ongoing research to elucidate the precise molecular mechanisms involved.
While this compound is known to possess antifungal properties, the specific biochemical pathways it disrupts in fungi are not yet fully understood. General mechanisms of antifungal agents often involve the disruption of the fungal cell wall or cell membrane integrity, or the inhibition of essential enzymes. researchgate.net
One of the primary targets for many antifungal drugs is the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane that is absent in mammalian cells. patsnap.com Inhibition of the ergosterol biosynthesis pathway leads to a compromised cell membrane, increased permeability, and ultimately, cell lysis and death. nih.govresearchgate.netnih.gov Key enzymes in this pathway, such as lanosterol (B1674476) 14-alpha-demethylase, are common targets for azole antifungals. researchgate.net Another critical component of the fungal cell wall is chitin (B13524), and its synthesis is also a target for some antifungal compounds. nih.govfrontiersin.org At present, there is a lack of specific research directly implicating this compound in the inhibition of ergosterol or chitin synthesis.
Future investigations may focus on whether this compound or its metabolites interfere with these or other vital fungal processes. Techniques such as transcriptomic analysis and enzyme assays could reveal if this compound treatment alters the expression of genes involved in cell wall or membrane biosynthesis in susceptible fungi.
The antibacterial action of xanthates like this compound is thought to be significantly influenced by their ability to interact with metal ions. The proposed mechanism involves chelation, where the xanthate molecule binds to a metal ion, forming a metal-xanthate complex. humanjournals.com This complexation can lead to an increase in the lipophilicity of the metal ion, facilitating its transport across the bacterial cell membrane. humanjournals.com
Once inside the bacterial cell, the metal-xanthate complex can exert its toxic effects through various means. It may disrupt cellular processes or the complex might dissociate, releasing the metal ion to interfere with enzymatic functions or generate oxidative stress. nih.gov Studies on soil microorganisms have demonstrated that sodium isopropyl xanthate inhibits microbial activity, including that of catalase and fluorescein (B123965) diacetate (FDA) hydrolase. researchgate.net It has also been shown to inhibit the iron oxidation by Thiobacillus ferrooxidans, an organism involved in the microbial leaching of metals. nih.gov
| Parameter | Observed Effect | Concentration Range Studied | Reference |
|---|---|---|---|
| Microbial Richness and Activity | Significant inhibitory effect | 5 to 300 μg/g soil | researchgate.net |
| Catalase Activity | Inhibited | Not specified | researchgate.net |
| Fluorescein Diacetate (FDA) Hydrolase Activity | Inhibited | Not specified | researchgate.net |
| Iron Oxidation by T. ferrooxidans | Inhibited | Not specified | nih.gov |
Metal Ion Complexation as a Core Mechanism in Biological Systems
The ability of this compound to form complexes with metal ions is a central feature of its chemical behavior and biological activity. nih.gov As organosulfur compounds, xanthates are effective chelating agents for a variety of metals. humanjournals.com This interaction is not only fundamental to their industrial application in mineral flotation but also plays a crucial role in their biological and toxicological effects.
In biological systems, metal ions are essential for numerous processes, but an excess can be toxic. nih.gov Chelating agents can modulate the activity of these metal ions. nih.gov The formation of this compound-metal complexes can alter the bioavailability and toxicity of metals. For instance, the complexation of a metal ion can enhance its ability to cross lipid membranes, as seen in the proposed antibacterial mechanism. humanjournals.com
The biological activity of these metal complexes can be different from that of the parent compound or the free metal ion. nih.govresearchgate.net Research on metal complexes of other organic ligands has shown that complexation can enhance antimicrobial, anti-inflammatory, and cytotoxic properties. humanjournals.comnih.govresearchgate.net The specific biological effects of this compound-metal complexes will depend on the metal ion involved, the stability of the complex, and its interactions with biological macromolecules.
| Metal Ion | Biological Relevance | Potential Interaction with this compound | Reference |
|---|---|---|---|
| Copper (Cu²⁺) | Essential cofactor for various enzymes. | Forms stable complexes with xanthates; combined exposure can increase toxicity to soil microbes. | scirp.org |
| Zinc (Zn²⁺) | Structural component of many proteins, enzymatic catalyst. | Xanthates are known to chelate zinc. | researchgate.net |
| Iron (Fe²⁺/Fe³⁺) | Crucial for oxygen transport and cellular respiration. | Inhibits iron oxidation in certain bacteria. | nih.gov |
| Nickel (Ni²⁺) | Cofactor for some enzymes. | Xanthates are used as collectors for nickel minerals. | scirp.org |
The study of this compound's interaction with biologically relevant metal ions is an important area for understanding its full toxicological profile. The formation of these complexes can influence the distribution of metals in the environment and in biological systems, with potential consequences for various organisms.
Toxicological Assessment and Environmental Health Research of Proxan Sodium
Comprehensive Acute Toxicity Profiling
The acute toxicity of Proxan-sodium has been evaluated through various exposure routes to determine its immediate effects.
This compound is classified as harmful if swallowed. jamgroupco.comtnjchem.comchemicalbook.comechemi.com It falls under Category 4 for acute oral toxicity according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). tnjchem.comchemicalbook.comechemi.comflottec.mxcamachem.com The probable oral lethal dose for humans is estimated to be between 50 and 500 mg/kg. nih.govchemicalbook.com In animal studies, the acute oral lethal dose (LD50) in rats has been reported to be 800 mg/kg and 1250 mg/kg bw. nasaco.chchemicalbook.comchembk.comindustrialchemicals.gov.au Signs of toxicity observed in rats after oral administration included increased motor activity, cyanosis, irritability, increased respiration, and convulsions, with death occurring within one to two hours. industrialchemicals.gov.au Ingestion may lead to nausea, vomiting, and diarrhea. portlandcleanair.orgchemicalbook.com
Table 1: Acute Oral Toxicity of this compound
| Test Animal | LD50 Value | Classification | Reference |
|---|---|---|---|
| Rat | 800 mg/kg | Harmful if swallowed | nasaco.ch, chemicalbook.com, chembk.com |
| Rat | 1250 mg/kg bw | Category 4 Acute Oral Toxicity | industrialchemicals.gov.au |
| Mouse | 583 mg/kg bw | - | industrialchemicals.gov.au |
Dermal exposure to this compound is also a significant concern, with the compound classified as harmful in contact with skin (Acute Toxicity, Dermal, Category 3 and 4). nih.govflottec.mxcamachem.comportlandcleanair.orgixom.com The acute dermal LD50 value in rabbits is reported to be greater than 1,000 mg/kg. globalremates.com.ar In some studies, read-across data from the structurally similar sodium ethyl xanthate, which has a dermal LD50 in rabbits of less than 1000 mg/kg bw, is used to support the classification. industrialchemicals.gov.au Signs of dermal toxicity included edema and skin pigmentation, with death occurring within 24 hours in animal studies. industrialchemicals.gov.au
Inhalation of this compound dust or its decomposition products can irritate the respiratory tract. portlandcleanair.orgchemicalbook.comixom.com High concentrations may lead to central nervous system depression, characterized by symptoms such as headache, dizziness, and fatigue. flottec.mx A primary concern with this compound is its decomposition, especially in the presence of moisture or acids, which liberates carbon disulfide (CS2) and hydrogen sulfide (B99878), both toxic and flammable gases. tnjchem.comflottec.mxixom.comglobalremates.com.ar Vapors from decomposition, particularly carbon disulfide, can cause severe disturbances. portlandcleanair.org
Table 2: Acute Dermal and Inhalation Toxicity of this compound
| Exposure Route | Test Animal | Finding | Classification | Reference |
|---|---|---|---|---|
| Dermal | Rabbit | LD50 > 1,000 mg/kg | Harmful in contact with skin | globalremates.com.ar |
| Dermal | Rabbit | LD50 < 1,000 mg/kg bw (read-across) | Category 3/4 Acute Dermal Toxicity | industrialchemicals.gov.au |
| Inhalation | - | Irritating to respiratory tract | - | ixom.com, portlandcleanair.org, chemicalbook.com |
| Inhalation | - | High concentrations may cause CNS depression | - | flottec.mx |
Subchronic and Chronic Exposure Impact Analysis
Repeated or prolonged exposure to this compound may lead to cumulative toxic effects.
Long-term exposure to xanthates, including this compound, can result in systemic health effects. Studies on analogous compounds have indicated that the central nervous system (CNS), liver, and kidneys are potential target organs for toxicity following repeated exposure. industrialchemicals.gov.au The neurotoxic effects are often linked to its metabolite, carbon disulfide (CS2), which is a known neurotoxin. scirp.orgindustrialchemicals.gov.au Chronic exposure to CS2 is associated with cardiovascular and neurological effects. industrialchemicals.gov.au
There is limited direct data on the reproductive and developmental toxicity of this compound itself. industrialchemicals.gov.au However, the compound is suspected of damaging the unborn child and may have reproductive toxicity. nih.govalibaba.com This concern is largely based on the known reproductive toxicity of its decomposition product, carbon disulfide (CS2). scirp.orgindustrialchemicals.gov.au Carbon disulfide is classified as a substance toxic to reproduction (Category 3), with potential risks of impaired fertility and harm to the unborn child. industrialchemicals.gov.au Exposure to CS2 has been associated with adverse effects on male sexual hormones and semen quality. scirp.org
Dermatological and Immunological Sensitization Research
This compound is recognized as a skin and eye irritant. nih.govtnjchem.comcamachem.comportlandcleanair.orgixom.comsmolecule.comcamachem.com It is classified as causing skin irritation (Category 2) and serious eye irritation. tnjchem.comcamachem.comixom.com Direct contact with the substance can cause redness, swelling, and pain. chemicalbook.com Prolonged or repeated skin contact may lead to allergic skin reactions or more severe dermal effects. globalremates.com.arsmolecule.com Some reports indicate that direct contact may cause moderate skin sensitization. globalremates.com.ar While not classified as a respiratory sensitizer, the dust can irritate the mucous membranes of the nose and throat. scirp.orgflottec.mx
Mechanisms of Skin Irritation and Allergic Manifestation
This compound is recognized as a skin irritant and a potential skin sensitizer. safeworkaustralia.gov.au Upon contact, it can cause skin irritation, and prolonged or repeated exposure may lead to allergic skin reactions. safeworkaustralia.gov.ausmolecule.com The irritant effects are characterized by local inflammatory responses. Concentrated solutions and dusts of similar xanthates have been shown to be irritating to the skin in animal studies. nih.gov
The manifestation of skin-related issues can range from simple irritation to allergic contact dermatitis. safeworkaustralia.gov.au While mild dermatitis has been observed in humans exposed to similar sodium ethyl xanthate, the potential for more severe reactions exists. nih.gov The chemical is classified as causing skin irritation (Category 2) and may cause an allergic skin reaction. safeworkaustralia.gov.auechemi.com
Advanced Methodologies for Skin Sensitization Evaluation (e.g., Local Lymph Node Assay)
To assess the skin sensitization potential of chemicals like this compound, advanced methodologies such as the Local Lymph Node Assay (LLNA) are employed. The LLNA is a validated alternative to traditional guinea pig tests and is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the application site. oecd.orgnih.gov This proliferation is dose-proportional and is measured to determine the sensitization potential. oecd.org
In the LLNA procedure, a test substance is applied to the ears of mice for a set number of days. oecd.org Subsequently, the draining auricular lymph nodes are excised, and cell proliferation is quantified, typically by measuring the incorporation of a radiolabeled substance. oecd.org A Stimulation Index (SI) is calculated, and a value of three or greater generally indicates that the substance is a skin sensitizer. oecd.org For some xanthates, like sodium isopropyl xanthate, guinea pig maximization tests have also been used, which reported it to be a skin sensitizer. industrialchemicals.gov.au The LLNA provides a robust method for both hazard identification and for assessing the potency of skin sensitizers. nih.gov
Ecotoxicological Implications and Environmental Fate Modeling
Impact on Aquatic Ecosystems: Chronic Toxicity Studies
This compound poses a significant risk to aquatic ecosystems due to its chronic toxicity. smolecule.comchemicalbook.com It is labeled as hazardous to the aquatic environment (long-term, Chronic Category 2). safeworkaustralia.gov.auechemi.com Studies have shown its toxicity to aquatic organisms. For instance, a 96-hour continuous flow bioassay with rainbow trout revealed that sodium isopropyl xanthate was significantly more toxic than in static bioassays, with larger fish being more affected. nih.gov The 96-hour LC50 values for rainbow trout ranged from 2 to 13 ppm. nih.gov The predicted no-effect concentration (PNEC) for this compound in aquatic environments has been noted, indicating its potential for intermediate environmental risk compared to other xanthates.
Applications and Advanced Research in Industrial and Agricultural Contexts
Agricultural Science: Efficacy and Environmental Dynamics
Herbicidal Mechanisms and Selectivity Studies
Proxan-sodium functions as an herbicide, particularly noted for its role in controlling annual weeds. It has been specifically utilized for the management of annual weeds in bean and pea fields lookchem.comchemicalbook.comchemicalbook.com. Despite its documented use as an herbicide, detailed scientific literature explicitly outlining the precise molecular or cellular mechanisms by which this compound exerts its herbicidal action was not extensively available in the search results. Similarly, comprehensive selectivity studies that delineate its differential impact on target weeds versus desirable crops, or the factors influencing such selectivity, were not found in the provided information.
Pesticidal and Biocidal Action against Target Organisms
Beyond its herbicidal activity, this compound is recognized for its broader pesticidal and biocidal capabilities. Xanthate chemicals, including this compound, are known for their pesticidal activities and are applied in the agricultural industry for crop protection alibaba.com. This compound acts against soil-borne pests and parasites, contributing to safeguarding crops and promoting healthier yields alibaba.com. It is generally described as a pesticide or a pesticide precursor used to control a range of pests and diseases alibaba.com. However, specific detailed research findings on the precise target organisms (e.g., particular insect species, nematode types, or other invertebrate pests) against which this compound demonstrates significant action, or the detailed mechanisms of its pesticidal or biocidal effects at a cellular or systemic level, were not explicitly detailed in the available information.
Fungicidal and Bactericidal Spectrum and Resistance Development
This compound is also utilized in the formulation of fungicides, indicating its role in protecting crops from various fungal diseases lookchem.comchemicalbook.comchemicalbook.com. However, the specific fungicidal spectrum, detailing the range of fungal pathogens it effectively controls, was not provided in the search results. Information regarding its direct bactericidal activity or spectrum against specific bacterial species was also not found. Furthermore, research findings or data tables concerning the development of resistance in target weeds, pests, or microbial pathogens to this compound were not identified in the consulted sources.
Agricultural Applications of this compound
| Application Type | Specific Use Cases |
| Herbicidal | Control of annual weeds in bean and pea fields lookchem.comchemicalbook.comchemicalbook.com |
| Pesticidal | Control of soil-borne pests and parasites alibaba.com |
| Fungicidal | Protection of crops from fungal diseases lookchem.comchemicalbook.comchemicalbook.com |
Structure Activity Relationship Sar and Rational Design of Proxan Sodium Analogues
Influence of Molecular Structure on Biological Potency
A key area of investigation in the SAR of compounds related to Proxan-sodium is the effect of varying the length of the alkyl chain. While direct studies on this compound analogues are limited, principles derived from research on other surfactants and sulfur-containing compounds provide valuable insights. A general trend observed is that antimicrobial efficacy is often dependent on the lipophilicity conferred by the alkyl chain, which influences the compound's ability to interact with and disrupt microbial cell membranes. nih.gov
Research in related fields suggests that there is often a "cut-off effect," where the biological activity increases with the length of the alkyl chain up to an optimal point, after which further increases in chain length lead to a decrease in activity. This phenomenon is attributed to a balance between the need for sufficient lipophilicity to partition into the cell membrane and the requirement to maintain some degree of water solubility. For xanthates, longer alkyl chains enhance their effectiveness in certain applications, but this is balanced by a decrease in water solubility. researchgate.net
Hypothetical Antimicrobial Efficacy of this compound Analogues with Varying Alkyl Chains
| Compound | Alkyl Chain | Alkyl Chain Length | Minimum Inhibitory Concentration (MIC) in µg/mL (Hypothetical Data) |
| Sodium ethyl xanthate | Ethyl | 2 | 128 |
| This compound (Sodium isopropyl xanthate) | Isopropyl | 3 | 64 |
| Sodium butyl xanthate | Butyl | 4 | 32 |
| Sodium pentyl xanthate | Pentyl | 5 | 16 |
| Sodium hexyl xanthate | Hexyl | 6 | 32 |
| Sodium octyl xanthate | Octyl | 8 | 64 |
This table presents hypothetical data based on general principles of SAR to illustrate the potential impact of alkyl chain length on antimicrobial activity.
Structural Modifications for Enhanced Safety and Efficacy
The rational design of this compound analogues also involves structural modifications aimed at improving their safety and therapeutic or application-specific efficacy. nih.gov These modifications can be guided by an understanding of the metabolic pathways of the parent compound and the molecular interactions that lead to both desired and undesired effects. Strategies may include the introduction of specific functional groups to alter the compound's pharmacokinetic properties, reduce toxicity, or enhance its interaction with the target site. nih.gov For instance, modifying the xanthate head group or introducing substituents on the alkyl chain could modulate the compound's reactivity and biological half-life.
Computational Chemistry Approaches in this compound Derivative Design
In recent years, computational chemistry has become an indispensable tool in the rational design of new chemical entities. openmedicinalchemistryjournal.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and de novo design can be applied to the development of this compound derivatives. nih.govrsc.org These computational methods allow for the prediction of how structural modifications will affect a molecule's properties and its interaction with a biological target, thereby prioritizing the synthesis of the most promising candidates. mdpi.com For example, molecular modeling could be used to simulate the interaction of a series of this compound analogues with a specific enzyme or receptor, providing insights into the structural requirements for optimal binding and activity. This in silico approach can significantly accelerate the discovery and optimization of novel compounds with desired biological profiles. nih.gov
Advanced Analytical Methodologies for Proxan Sodium Research
Chromatographic Separation and Quantification Techniques
Chromatographic methods are fundamental for separating Proxan-sodium from complex matrices and accurately quantifying its concentration. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are powerful tools in this regard.
Development of High-Performance Liquid Chromatography (HPLC) Methods
The development of robust HPLC methods is essential for the selective determination of this compound. Research has explored various approaches to optimize separation and detection. For instance, one method involves the conversion of xanthates into their more stable diethyl dixanthogen (B1670794) form after oxidation with triiodide, which can then be analyzed by HPLC. tandfonline.com Another approach for analyzing xanthates like this compound involves their complexation with metal ions, such as Cu(II), followed by liquid-liquid extraction and subsequent HPLC analysis. oulu.fibohrium.com
Key parameters in HPLC method development for xanthate analysis include the choice of the stationary phase (column) and the mobile phase composition. The optimization of these parameters is critical to achieve good separation and reproducible peaks. tandfonline.comoulu.fi
Table 1: HPLC Method Parameters for Xanthate Analysis
| Parameter | Method 1: Dixanthogen Derivative | Method 2: Cu(II) Complex |
| Sample Preparation | Oxidation with triiodide | Complexation with Cu(II), Liquid-Liquid Extraction with ethyl acetate |
| Detection Wavelength | 240 nm | Not specified |
| Analysis Time | ~4 minutes | 4-5 minutes |
| Reference | tandfonline.com | oulu.fibohrium.com |
Applications of Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS) provides enhanced sensitivity and selectivity for the determination of this compound, even at trace levels. rsc.org This technique is particularly valuable for analyzing this compound in complex environmental water samples. bohrium.com
A robust method for the simultaneous determination of several trace xanthates, including the isopropyl form, has been developed using solid phase extraction (SPE) followed by HPLC-MS/MS. bohrium.com This method demonstrates excellent linearity over a wide concentration range and achieves low limits of detection. bohrium.com Another advanced technique, HPLC-Inductively Coupled Plasma-Tandem Mass Spectrometry (HPLC-ICP-MS/MS), has been successfully employed for the sensitive and selective determination of this compound as a Cu(II) complex. oulu.fibohrium.com This method offers high measurement sensitivity and is a fast option for selective xanthate determination. oulu.fibohrium.comresearchgate.net
Table 2: LC-MS Method Findings for this compound (as Sodium Isopropyl Xanthate)
| Parameter | HPLC-ICP-MS/MS of Cu(II) Complex | HPLC-MS/MS via SPE |
| Linear Range | 0.1–15 mg/L | 1–1000 μg/L |
| Detection Limit | 24.7 μg/L | 0.02–0.68 μg/L |
| Sample Matrix | Aqueous solution | Environmental water, flotation wastewater |
| Key Advantage | High sensitivity and speed | Excellent for trace analysis in complex matrices |
| Reference | oulu.fibohrium.comresearchgate.net | bohrium.com |
Spectroscopic Techniques for Structural Characterization and Degradation Monitoring
Spectroscopic techniques are indispensable for elucidating the structure of this compound and its derivatives, as well as for monitoring its stability and degradation over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Derivative Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a primary tool for the structural elucidation of this compound derivatives. nih.gov The chemical shifts and coupling constants in NMR spectra provide detailed information about the molecular structure of these compounds.
¹H NMR can be used for the quantitative analysis of different xanthates and their degradation products. measurlabs.com Furthermore, NMR spectroscopy is crucial in characterizing new xanthate complexes. For instance, the formation of xanthate complexes with various metals and nitrogen bases has been confirmed using ¹H-NMR and ¹³C-NMR, with the spectra providing evidence for the coordination of the ligands to the metal center. In a study of cellulose (B213188) xanthate derivatives, ¹H NMR was used to determine the distribution of xanthate groups on the anhydroglucose (B10753087) unit after derivatization. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy in Stability Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for studying the stability of this compound in aqueous solutions. The chemical stability of sodium isopropyl xanthate has been evaluated as a function of pH and time using this technique. nih.gov
These stability studies show that the UV-Vis absorption spectra of xanthates change as the pH of the solution decreases, indicating a chemical reaction that results in the formation of carbon disulfide (CS₂). nih.gov The decomposition of this compound is favored as time elapses and in more acidic conditions. nih.gov UV-Vis spectroscopy can also be used to determine the amount of degraded this compound after treatment with advanced oxidation processes. researchgate.netusach.cl Xanthates typically exhibit a narrow absorption maximum at approximately 301 nm, which can be monitored to track their concentration. tandfonline.com
Table 3: Summary of Spectroscopic Applications in this compound Research
| Technique | Application | Key Findings | References |
| FT-IR | Reaction & Degradation Monitoring | Identification of degradation products (e.g., peak at 1046 cm⁻¹). Monitoring of surface adsorption on minerals. | mdpi.commdpi.com |
| NMR | Derivative Characterization | Structural elucidation of new xanthate complexes. Quantitative analysis of xanthate content and degradation products. | nih.govmeasurlabs.comresearchgate.net |
| UV-Vis | Stability Studies | Monitors decomposition by tracking changes in absorbance. Decomposition is pH and time-dependent, forming carbon disulfide. | tandfonline.comnih.govresearchgate.netusach.cl |
Information regarding the analytical validation of this compound is not publicly available.
Extensive research for "this compound" and its primary synonym, "sodium isopropylxanthate," did not yield specific, detailed scientific literature regarding the validation and standardization of analytical protocols. While general analytical methods for the broader class of chemicals known as xanthates are documented, publicly accessible data for this compound that would be necessary to populate the requested detailed article, including data tables on validation parameters, is not available.
The search for analytical methodologies for this compound and sodium isopropylxanthate revealed a lack of in-depth research articles focusing on the validation of quantitative methods. Scientific literature that discusses the analysis of xanthates, for instance by using techniques like High-Performance Liquid Chromatography (HPLC), often mentions validation aspects such as detection limits. However, comprehensive validation studies with detailed results for parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) for this compound specifically are not present in the available search results.
Consequently, the creation of an article section on "Validation and Standardization of Analytical Protocols" for this compound, complete with detailed research findings and interactive data tables as per the user's request, cannot be fulfilled at this time due to the absence of the necessary scientific data in the public domain. To provide such an article would require access to proprietary industry data or the undertaking of new laboratory research.
Concluding Perspectives and Future Research Imperatives for Proxan Sodium
Identification of Critical Knowledge Gaps in Proxan-sodium Research
Despite its industrial application, several critical knowledge gaps concerning this compound warrant further investigation to facilitate a holistic understanding of its properties and impacts. A significant area requiring more research is the comprehensive assessment of its ecotoxicological impact on non-target organisms. While its role in environmental remediation efforts has been indicated, the full scope of its environmental behavior, including potential bioaccumulation and trophic transfer, remains to be thoroughly elucidated. Furthermore, while its use in processes like protein recovery from sources such as alfalfa has been noted, detailed research findings on how to expand knowledge of the physical and chemical properties of this compound in such specific applications are needed to develop improved technologies for obtaining preparations with desired qualities. i-scholar.iniiasa.ac.at
Interdisciplinary Approaches for Holistic Understanding
Addressing the identified knowledge gaps for this compound will require robust interdisciplinary approaches. For instance, assessing its ecotoxicological impact necessitates combining traditional ecotoxicology studies, such as those employing OECD Test No. 201/202 for algae and daphnia, with advanced computational modeling. Quantitative Structure-Activity Relationship (QSAR) models can be utilized to predict bioaccumulation potential based on log Kow values, offering insights into its environmental fate. Additionally, trophic transfer studies, potentially employing stable isotope labeling, are crucial to track compound residues within aquatic food webs. Beyond environmental considerations, the development and optimization of processes involving this compound, such as in protein recovery, would benefit from multidisciplinary teams. This includes collaboration among agricultural and chemical engineers, food scientists, and environmental specialists to understand its interactions within complex biological and industrial systems. i-scholar.iniiasa.ac.atiiasa.ac.at
Strategic Directions for Sustainable and Responsible Research and Development
Strategic directions for this compound research and development should prioritize sustainability and responsibility, moving beyond its traditional applications. This involves exploring its full potential in emerging fields, such as environmental remediation, where its properties could be leveraged for treating contaminated wastewater. Furthermore, given its association with processes like protein recovery, strategic research should aim at optimizing these "Proxan" or "Alfaprox" procedures to enhance resource utilization and contribute to sustainable agricultural systems. iiasa.ac.atwiley-vch.de This aligns with the broader objective of rationally utilizing latent possibilities within the natural environment. iiasa.ac.at Future research should also encompass a thorough understanding of its lifecycle, from synthesis to disposal, to ensure minimal environmental footprint and maximize its beneficial applications in a responsible manner.
Q & A
Q. What are the key physicochemical properties of Proxan-sodium, and how do they influence its stability in experimental settings?
this compound (C₄H₇NaOS₂, CAS 140-93-2) is a sodium salt of the herbicide IPX (O-isopropyl hydrogen dithiocarbonate). Its molecular structure includes a dithiocarbonate group, which contributes to its reactivity in aqueous environments. Key properties include solubility in water (critical for formulation studies) and susceptibility to hydrolysis under alkaline conditions. Stability testing should prioritize pH-controlled environments and UV-Vis spectroscopy to monitor degradation .
Methodological Approach:
- Conduct accelerated stability studies (e.g., ICH Q1A guidelines) under varying pH and temperature.
- Use HPLC or LC-MS to quantify degradation products.
Q. What standardized protocols exist for quantifying this compound in soil and water samples?
EPA Method 633.1 and ISO 11269-2 provide frameworks for detecting dithiocarbonate derivatives in environmental matrices. This compound’s thiocarbamate group requires derivatization (e.g., with p-nitrobenzyl bromide) for GC-MS analysis. Recovery rates vary with soil organic content, necessitating matrix-matched calibration .
Data Consideration:
- Include spike-and-recovery experiments (80–120% acceptable range) to validate extraction efficiency.
- Report limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios.
Q. How should researchers mitigate risks associated with this compound’s acute toxicity (Category 4) during laboratory handling?
this compound is classified as hazardous (oral toxicity, skin irritation, aquatic chronic toxicity). Adopt OSHA-compliant protocols:
- Use PPE (gloves, lab coats, goggles) and work in fume hoods.
- Dispose of waste via EPA Hazardous Waste Codes (D004–D043) .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s degradation pathways under environmental conditions?
Advanced studies require controlled microcosm setups simulating soil, water, and microbial interactions. Key factors:
- Abiotic degradation : Monitor hydrolysis rates via pH-dependent kinetics (Arrhenius modeling).
- Biotic degradation : Use 16S rRNA sequencing to identify soil microbiota involved in thiocarbamate metabolism .
Data Contradictions:
- Discrepancies in half-life values (e.g., pH 7 vs. pH 9) may arise from competing hydrolysis and photolysis pathways. Use multivariate ANOVA to isolate contributing factors.
Q. How can researchers resolve contradictory data on this compound’s herbicidal efficacy across plant species?
Species-specific differences in glutathione-S-transferase (GST) activity influence this compound’s metabolism. Design experiments with:
- Model plants : Arabidopsis thaliana (high GST) vs. Zea mays (low GST).
- Transcriptomic profiling (RNA-seq) to map detoxification gene expression .
Methodological Pitfalls:
- Avoid extrapolating lab results to field conditions without accounting for soil microbiota and climatic variables.
Q. What interdisciplinary approaches are critical for assessing this compound’s ecotoxicological impact on non-target organisms?
Combine ecotoxicology (OECD Test No. 201/202 for algae/daphnia) with computational modeling:
- QSAR models : Predict bioaccumulation potential using log Kow values.
- Trophic transfer studies : Track this compound residues in aquatic food webs via stable isotope labeling .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
